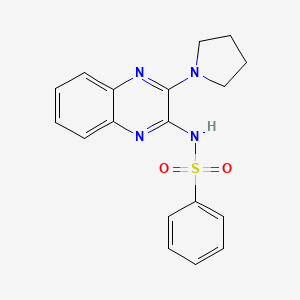![molecular formula C15H19N3O4S2 B12131488 ethyl N-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}glycinate](/img/structure/B12131488.png)
ethyl N-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル N-{[(3,5,6-トリメチル-4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル)スルファニル]アセチル}グリシネートは、チエノ[2,3-d]ピリミジンコアを特徴とする複雑な有機化合物です。この化合物は、その潜在的な生物活性と多様な化学的性質により、医薬品化学および有機合成の分野で注目されています。
準備方法
合成経路および反応条件
エチル N-{[(3,5,6-トリメチル-4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル)スルファニル]アセチル}グリシネートの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のステップが含まれます。
チエノ[2,3-d]ピリミジンコアの形成: このステップでは、適切な前駆体を制御された条件下で環化させることで、チエノ[2,3-d]ピリミジンコアを形成します。たとえば、2-アミノチオフェン誘導体をカルボニル化合物と反応させると、チエノ[2,3-d]ピリミジンコアが生成されます。
スルファニル基の導入: スルファニル基は、通常チオール試薬を用いた求核置換反応によって導入されます。
アセチル化およびグリシネートの形成: 最後のステップでは、中間体化合物をアセチル化し、酸性または塩基性条件下でグリシンエチルエステルとエステル化を行います。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、大規模生産に最適化されています。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、および高い収率と純度を確保するための高度な精製技術が含まれます。
化学反応の分析
反応の種類
エチル N-{[(3,5,6-トリメチル-4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル)スルファニル]アセチル}グリシネートは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化でき、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実行でき、カルボニル基がアルコールに還元されます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、および酸性または塩基性条件下でのその他の酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤。
置換: 適切な条件下でのチオール試薬、ハロゲン化剤、および求核剤。
主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、アルコール、および使用される特定の反応条件と試薬に応じて、さまざまな置換誘導体が含まれます。
科学研究アプリケーション
エチル N-{[(3,5,6-トリメチル-4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル)スルファニル]アセチル}グリシネートは、幅広い科学研究アプリケーションを持っています。
化学: 潜在的な生物活性を有する新規化合物の開発のための有機合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤または生物学的経路のモジュレーターとしての潜在力について研究されています。
医学: 抗炎症作用、抗菌作用、抗がん作用など、潜在的な治療効果について調査されています。
産業: 新規材料の開発や、複雑な分子の合成のための前駆体として利用されています。
科学的研究の応用
Ethyl N-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}glycinate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
作用機序
エチル N-{[(3,5,6-トリメチル-4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル)スルファニル]アセチル}グリシネートの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素の活性部位に結合することにより酵素阻害剤として作用し、基質の結合とそれに続く触媒活性を阻害する可能性があります。さらに、細胞プロセスに関与する重要なタンパク質と相互作用することにより、シグナル伝達経路を調節する可能性があります。
類似化合物の比較
類似化合物
- エチル 4-({[(3,5,6-トリメチル-4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル)スルファニル]アセチル}アミノ)ベンゾエート
- エチル 2-({[(3,5,6-トリメチル-4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル)スルファニル]アセチル}アミノ)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキシレート
独自性
エチル N-{[(3,5,6-トリメチル-4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル)スルファニル]アセチル}グリシネートは、チエノ[2,3-d]ピリミジンコアとスルファニルアセチルグリシネート部分を含む、その特定の構造的特徴のためにユニークです。これらの構造要素は、その独特の化学的性質と潜在的な生物活性を生み出し、他の類似化合物とは一線を画しています。
類似化合物との比較
Similar Compounds
- Ethyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
- Ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl N-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}glycinate is unique due to its specific structural features, including the thieno[2,3-d]pyrimidine core and the sulfanylacetylglycinate moiety. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C15H19N3O4S2 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
ethyl 2-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C15H19N3O4S2/c1-5-22-11(20)6-16-10(19)7-23-15-17-13-12(14(21)18(15)4)8(2)9(3)24-13/h5-7H2,1-4H3,(H,16,19) |
InChIキー |
KNFZLNLAQIKNEU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12131411.png)
![(5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B12131414.png)
![1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12131446.png)
![3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12131453.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131461.png)

![Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B12131477.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12131478.png)
![2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B12131483.png)
![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12131491.png)
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131498.png)

![[4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone](/img/structure/B12131506.png)
![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12131522.png)
